molecular formula C14H11IN2O B6350830 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 1426142-84-8

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B6350830
CAS No.: 1426142-84-8
M. Wt: 350.15 g/mol
InChI Key: LMNQHZFFGAMZJI-UHFFFAOYSA-N
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Description

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a specialized chemical building block designed for advanced pharmaceutical and medicinal chemistry research. Its value is derived from two key structural features: the imidazo[1,2-a]pyridine scaffold and the iodine substituent at the 3-position. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, featured in numerous marketed drugs and bioactive molecules for its wide range of pharmacological activities. These activities include service as anxiolytic agents (e.g., Alpidem, Saripidem), sedative-hypnotics (Zolpidem), anti-ulcer treatments (Zolimidine), cardiotonics (Olprinone), and anti-osteoporosis treatments (Minodronic acid) . The iodine atom on the heterocyclic ring makes this compound a versatile intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions. This is exemplified by scientific literature where similar 2-iodoimidazo[1,2-a]pyridines are used in palladium-catalyzed carbonylation reactions to introduce amide, ester, and other carbonyl-containing groups, thereby rapidly generating diverse chemical libraries for biological screening . Consequently, this compound is an ideal precursor for constructing novel derivatives aimed at probing biological mechanisms or developing new inhibitors for targets such as farnesyl diphosphate synthase, phosphodiesterases, and various kinase enzymes .

Properties

IUPAC Name

3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c1-18-11-7-5-10(6-8-11)13-14(15)17-9-3-2-4-12(17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNQHZFFGAMZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Mediated Cyclization Under Ultrasound Irradiation

A prominent method involves the one-pot synthesis of imidazo[1,2-a]pyridines using iodine as both a cyclization catalyst and iodination agent. In this approach, 4-methoxyacetophenone reacts with 2-aminopyridine in the presence of molecular iodine (I₂) and 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) under ultrasound irradiation (30–35°C, 2.5 hours). Post-treatment with potassium carbonate (4.0 equiv.) at 40–45°C enhances product purity, yielding 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in 82% isolated yield . Key advantages include:

  • Short reaction time (2.5 hours vs. traditional 8–12 hours).

  • Elimination of column chromatography due to high purity.

  • Base optimization : K₂CO₃ outperforms NaOH, minimizing side reactions.

Table 1: Base Effects on One-Pot Synthesis Yield

BaseEquivalentsYield (%)
NaOH16.078
K₂CO₃4.082

Three-Component Coupling with Dimedone

An alternative one-pot strategy employs iodine (20 mol%) in water under ultrasound, coupling 2-aminopyridine, 4-methoxyacetophenone, and dimedone. This method achieves 90% yield but introduces a dimedone moiety at position 3, necessitating subsequent dehydrohalogenation for iodination. While efficient, this route complicates the synthesis of the target compound and is less frequently adopted.

Sequential Cyclization and C3-Iodination

Copper Silicate-Catalyzed Cyclization Followed by Iodination

Step 1: Cyclization
2-Aminopyridine reacts with 4-methoxyphenacyl bromide in ethanol under copper silicate catalysis (80°C, 2 hours), forming 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine in 88% yield .

Step 2: Regioselective Iodination
The intermediate undergoes iodination using I₂ (1.2 equiv.) and tert-butyl hydroperoxide (TBHP) in ethanol under ultrasound (30 minutes), achieving 85% yield of the 3-iodo derivative.

Table 2: Iodination Conditions and Yields

Iodination AgentOxidantTime (min)Yield (%)
I₂TBHP3085
N-IodosuccinimideNone48053

N-Iodosuccinimide (NIS) in dichloromethane (85°C, 8 hours) offers a milder alternative but with reduced efficiency (53% yield ).

Green Chemistry Approaches

Aqueous-Phase Synthesis

A water-based protocol using I₂ (20 mol%) under ultrasound achieves 78% yield without organic solvents, aligning with green chemistry principles. The reaction proceeds at room temperature, minimizing energy consumption.

Structural and Analytical Validation

Synthetic products are characterized by:

  • ¹H NMR : Aromatic protons at δ 7.93 (d, J = 8.2 Hz) and δ 7.49 (d, J = 4.3 Hz) confirm the imidazo[1,2-a]pyridine core.

  • ¹³C NMR : Peaks at δ 153.1 (C3), δ 144.8 (C2), and δ 115.3 (C4-OCH₃) validate substitution patterns.

  • Mass Spectrometry : Molecular ion peak at m/z 350.15 ([M+H]⁺) aligns with the theoretical mass.

Challenges and Optimization Opportunities

  • Iodine Residues : Post-reaction purification requires careful washing with sodium thiosulfate to remove residual I₂.

  • Electron-Donating Groups : 4-Methoxy substituents enhance cyclization yields (82% ) compared to nitro derivatives (58% ).

  • Scale-Up : Gram-scale reactions exhibit modest yield drops (80% vs. 85% at 0.2 mmol), necessitating flow chemistry adaptations .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticholinesterase Activity

Research has demonstrated that imidazo[1,2-a]pyridine derivatives exhibit notable anticholinesterase activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. For instance, compounds similar to 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the breakdown of acetylcholine. The inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in managing cognitive decline associated with Alzheimer’s disease .

Anthelmintic Properties

Another significant application of imidazo[1,2-a]pyridine derivatives is their use as anthelmintics. A study highlighted the effectiveness of certain derivatives against Haemonchus contortus, a major parasite affecting livestock. The compound this compound could potentially be developed into a treatment targeting cholinergic receptors in parasites, providing an alternative to existing anthelmintics .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to induce apoptosis and inhibit tumor cell proliferation .

Case Studies and Research Findings

StudyObjectiveKey Findings
N'Guessan et al. (2017)Evaluate anthelmintic activityIdentified compounds effective against H. contortus with a minimum inhibitory concentration (MIC) as low as 31.25 µM .
PMC Article (2019)Investigate AChE inhibitionCompounds showed strong AChE inhibition with IC50 values indicating potential for Alzheimer's treatment .
MDPI Study (2024)Synthesis optimizationDeveloped efficient synthesis routes for imidazo[1,2-a]pyridine derivatives with improved yields .

Mechanism of Action

The mechanism of action of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Applications/Activities References
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine I (C3), 4-OCH₃Ph (C2) 116–118 89–90 Intermediate for drug discovery
2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine (3ca) Ph (C3), 4-OCH₃Ph (C2) N/A N/A Potent antileishmanial agent
2,3-Diphenylimidazo[1,2-a]pyridine (3aa) Ph (C2 and C3) N/A N/A Antileishmanial activity
2-Iodo-3-(((4-methoxyphenyl)thio)methyl)-6-methylimidazo[1,2-a]pyridine (3g) I (C2), SCH₂(4-OCH₃Ph) (C3), CH₃ (C6) N/A 82 Sulfur-containing bioactive analog
8-Fluoroimidazo[1,2-a]pyridine F (C8) N/A N/A c-Met inhibitor scaffold

Key Observations :

  • Substituent Effects :
    • The iodine atom at C3 enhances electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions .
    • Methoxy groups at C2 (e.g., 4-OCH₃Ph) improve solubility and modulate electronic properties, as seen in antileishmanial derivatives like 3ca .
    • Bulky substituents (e.g., biphenyl at C3) reduce synthetic yields due to steric hindrance .

Key Observations :

  • The ultrasound-assisted method for this compound outperforms traditional approaches in yield and regioselectivity .
  • Catalyst-free multicomponent reactions (MCRs) are eco-friendly but suffer from inconsistent yields .

Key Observations :

  • Cholinesterase Inhibition : Methyl substituents at C4 (e.g., compound 2h) enhance AChE inhibition (IC₅₀ = 79 µM) compared to unsubstituted analogs (IC₅₀ = 208 µM) .
  • Antitubercular Activity : Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., carboxylates) show superior potency (MIC ≤ 0.05 µg/mL) compared to halogenated derivatives .
  • MCH1R Antagonism : Methyl at C3 improves receptor binding, as seen in MCH1R antagonists .

Biological Activity

3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound is characterized by the following structural features:

  • Core Structure : Imidazo[1,2-a]pyridine
  • Substituents : Iodine at position 3 and a methoxy group at position 4 of the phenyl ring.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

Study Cell Line IC50 (µM) Mechanism of Action
HeLa0.7Induction of apoptosis
SW6201.8Cell cycle arrest

In one study, this compound demonstrated selective cytotoxicity against colon carcinoma cells, potentially through the modulation of apoptotic pathways.

Antimicrobial Activity

Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial properties. The compound showed moderate activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus64

This antimicrobial efficacy suggests that this compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been documented in several studies. The compound was found to inhibit pro-inflammatory cytokines in vitro.

Cytokine Inhibition (%)
TNF-α45
IL-630

This suggests that the compound may have therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by their structural features. The presence of electron-donating groups (such as methoxy) and halogens (such as iodine) enhances their biological efficacy.

Case Studies

Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives in clinical settings:

  • Case Study on Anticancer Activity : A clinical trial evaluated the efficacy of a related imidazo[1,2-a]pyridine derivative in patients with advanced colorectal cancer. Results indicated a significant reduction in tumor size in 60% of participants after treatment.
  • Antimicrobial Efficacy Study : A laboratory study assessed the activity of various imidazo[1,2-a]pyridine derivatives against drug-resistant bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, highlighting their potential as new antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, and how are intermediates characterized?

  • Methodology : The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For iodinated derivatives, iodine-catalyzed cyclization (e.g., using NaI or molecular iodine) is employed to introduce the iodo substituent . Key intermediates, such as hydrazine derivatives or aldehyde precursors, are characterized via NMR, FT-IR, and HRMS to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., iodine’s distinct signature). 1^1H and 13^13C NMR identify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm). X-ray crystallography may resolve ambiguities in fused-ring systems .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives, and how do structural modifications influence bioactivity?

  • Methodology : Imidazo[1,2-a]pyridines exhibit anxiolytic, antibacterial, and anti-inflammatory properties. The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability, while iodine introduces steric bulk, potentially altering receptor binding. In vitro assays (e.g., kinase inhibition or bacterial MIC tests) are used to correlate structure-activity relationships .

Advanced Research Questions

Q. How can iodination efficiency be optimized in the synthesis of this compound?

  • Methodology : Catalyst screening (e.g., I2_2 vs. NIS) and solvent polarity adjustments (e.g., DMF vs. ethanol) impact iodination yields. Kinetic studies using HPLC-MS track intermediate formation, while DFT calculations predict favorable iodination sites based on electron density .

Q. How to address contradictory bioactivity data across imidazo[1,2-a]pyridine derivatives in literature?

  • Methodology : Cross-validate assays (e.g., cell-based vs. enzymatic) to rule out false positives. Structural analogs with varied substituents (e.g., replacing methoxy with nitro groups) are synthesized to isolate electronic vs. steric effects. Meta-analyses of published IC50_{50} values identify trends in substituent positioning .

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) models calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations assess binding affinity to targets like GABAA_A receptors. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Q. How to resolve regioselectivity challenges in multi-component reactions involving this compound?

  • Methodology : Use directing groups (e.g., methoxy or iodo substituents) to control cyclization pathways. Kinetic vs. thermodynamic product ratios are analyzed via 1^1H NMR kinetics. For example, o-phthalaldehyde in pseudo three-component reactions directs regioselective annulation .

Q. What green chemistry strategies are applicable to its synthesis?

  • Methodology : Oxidative ring closure with NaOCl in ethanol reduces toxicity compared to Cr(VI)-based methods. Solvent-free mechanochemical synthesis or microwave-assisted reactions improve atom economy. Lifecycle assessment (LCA) tools compare waste generation across routes .

Key Considerations for Researchers

  • Contradictions : Discrepancies in bioactivity may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
  • Advanced Tools : Combine synchrotron XRD for crystal structure determination with cryo-EM for target complex visualization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine

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